N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a sulfonylamino group attached to a phenyl ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
The major products formed from these reactions include phenolic derivatives, sulfides, and various substituted aromatic compounds .
Scientific Research Applications
N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to modulate oxidative stress and inflammatory markers, making it a potential candidate for therapeutic applications. The compound downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) .
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-methoxyphenyl)acetamide
- 2-Amino-4-acetaminoanisole
- N1-Acetyl-4-methoxy-1,3-phenylenediamine
Uniqueness
N~1~-(4-{[(3-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE stands out due to its unique combination of a methoxyphenyl group and a sulfonylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable for research in oxidative stress and inflammation .
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxyphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-12-6-8-13(9-7-12)17-22(19,20)15-5-3-4-14(10-15)21-2/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
WPZXRAFNKNVJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
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